![molecular formula C3H9ClFNO B2425124 (S)-3-Amino-2-fluoropropan-1-ol hydrochloride CAS No. 2309433-02-9](/img/structure/B2425124.png)
(S)-3-Amino-2-fluoropropan-1-ol hydrochloride
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Overview
Description
“(S)-3-Amino-2-fluoropropan-1-ol hydrochloride” is likely a compound that contains an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH) on a three-carbon chain. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms. The “hydrochloride” part suggests that this compound is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of the atoms and the stereochemistry. Techniques like X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino and hydroxyl groups are both nucleophilic and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure and the functional groups present .Scientific Research Applications
Synthesis and Chemical Properties
- Pero et al. (1977) explored the synthesis and effects of various derivatives of 3-fluoropropan-2-one in mice, providing insights into the chemical structure and toxicity of similar compounds, which can be relevant for understanding the properties of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride (Pero, R. W., Babiarz-Tracy, P., & Fondy, T. P., 1977).
Pharmacological Applications
- The study by Robin et al. (2007) on microwave-assisted synthesis of 1-aminopropan-2-ols and their anti-malarial activities demonstrates the potential of such compounds in therapeutic applications, including derivatives of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride (Robin, A., Brown, F. K., Bahamontes-Rosa, N., et al., 2007).
Biological Activity
- Malakyan et al. (2011) investigated the antioxidant and membrane-stabilizing properties of certain hydrochlorides, including those similar to (S)-3-Amino-2-fluoropropan-1-ol hydrochloride, indicating its potential biological significance (Malakyan, M. G., Badzhinyan, S. A., Vardevanyan, L. A., et al., 2011).
Chemical Analysis and Detection
- Imai and Watanabe (1981) developed a fluorimetric method for determining secondary amino acids, which can be applied to similar compounds like (S)-3-Amino-2-fluoropropan-1-ol hydrochloride for analytical purposes (Imai, K., & Watanabe, Y., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-amino-2-fluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLUSCLLWMQRL-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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